1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Description
1-[(4-Fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a 2-oxo group, a carboxamide moiety at position 3 linked to a 4-nitrophenyl group, and a methoxy group at position 1 bearing a 4-fluorophenyl substituent. This compound’s structure combines electron-withdrawing (nitro, fluorophenyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5/c20-14-5-3-13(4-6-14)12-28-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIGQFXHQXPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the fluorophenyl and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved can vary depending on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-(4-Nitrophenyl) Acetamide (2c)
Source : Iranian Journal of Pharmaceutical Research (2013)
- Structure : A simpler acetamide derivative lacking the pyridine core but retaining the 4-fluorophenyl and 4-nitrophenyl groups.
- Key Data :
- Melting point: 123°C
- Yield: 72%
- 1H NMR : δ 3.76 (-CH2CO-), 6.62–8.17 (aromatic protons).
- IR : Peaks at 3340 cm⁻¹ (N-H stretch) and 1712 cm⁻¹ (C=O stretch).
- Comparison :
Pyrazole Derivatives (5a, 6a, 7a)
- Structures : Pyrazole cores with 4-fluorophenyl, 4-nitrophenyl, and varied substituents (e.g., benzoyl, acetyl, ester groups).
- Key Data :
- 5a : Melting point 185–180°C, 4-benzoyl and 5-phenyl substituents.
- 6a : Melting point 149–151°C, acetyl and methyl groups.
- 7a : Melting point 162–140°C, ethyl carboxylate group.
- Comparison: Pyrazole derivatives exhibit higher thermal stability (e.g., 5a: 185°C) than acetamide 2c, likely due to aromatic heterocyclic rigidity.
1,3,4-Thiadiazole Derivatives
Source : Monatshefte für Chemie (2022)
- Structures : Thiadiazole cores with 4-nitrophenyl and methylpyrazole groups.
- Key Data :
- Antimicrobial activity against E. coli, B. mycoides, and C. albicans.
- Four compounds showed superior activity, attributed to nitro group electron-withdrawing effects enhancing membrane penetration.
- Comparison :
- The target compound’s nitro group may similarly enhance bioactivity, but the pyridine core could alter target specificity compared to thiadiazoles.
Furo[2,3-b]Pyridine Derivative
Source : Electronic Supplementary Material for MedChemComm
- Structure : Fused furopyridine with fluorophenyl, trifluoroethyl, and carboxamide groups.
- Key Data :
- Synthesized using DMF and tetramethylisouronium hexafluorophosphate.
- Comparison :
- The fused furan ring in this derivative introduces additional steric constraints compared to the target compound’s simpler pyridine scaffold.
Discussion of Substituent Effects
- Electron-Withdrawing Groups (Nitro, Fluorine) : Enhance stability and polarity, as seen in thiadiazoles’ antimicrobial activity and acetamide 2c’s IR carbonyl peak .
- Methoxy Groups: The target compound’s 4-fluorophenylmethoxy group may increase lipophilicity compared to non-methoxy analogs, influencing solubility and bioavailability.
- Heterocyclic Cores : Pyridine (target) vs. pyrazole () vs. thiadiazole () cores dictate electronic environments and intermolecular interactions.
Biological Activity
1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Research has demonstrated that derivatives similar to 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures can inhibit cell proliferation and induce apoptosis in breast cancer cells by targeting the Notch-Akt signaling pathway. In this context, the compound was shown to induce oxidative stress, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways through caspase signaling .
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.96 | Induces apoptosis via ROS production |
| MDA-MB-231 | 0.80 | Suppresses Notch-Akt signaling |
| SK-BR-3 | 1.21 | Activates caspase-dependent pathways |
Enzyme Inhibition
The compound has also been investigated for its role as a protein kinase inhibitor. Similar compounds have been shown to selectively inhibit Met kinases, which are crucial in cancer cell proliferation and survival. A specific analogue demonstrated complete tumor stasis in a human gastric carcinoma xenograft model, indicating strong in vivo efficacy .
The mechanisms through which 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide exerts its biological effects include:
- Induction of Apoptosis : The compound promotes apoptotic cell death in cancer cells by increasing ROS levels, which activate intrinsic apoptotic pathways involving Bcl-2 family proteins .
- Inhibition of Signaling Pathways : It disrupts critical signaling pathways such as Notch and Akt, which are known to be involved in cell survival and proliferation .
- Protein Kinase Inhibition : The compound acts as a selective inhibitor for certain kinases, which may contribute to its anticancer effects by blocking pathways essential for tumor growth .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- In a preclinical study involving various cancer cell lines, compounds related to 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide showed promising results in inhibiting tumor growth and inducing apoptosis.
- A phase I clinical trial for a related compound demonstrated favorable pharmacokinetic profiles and safety, leading to further development for treating specific cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
